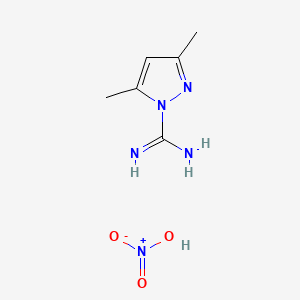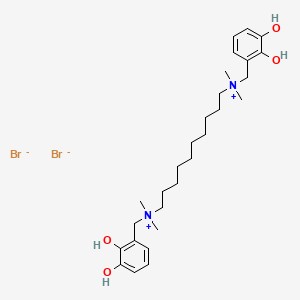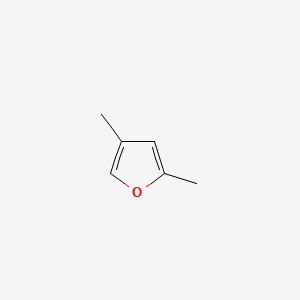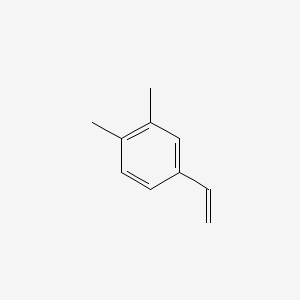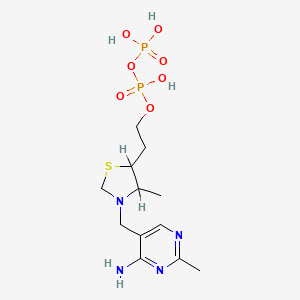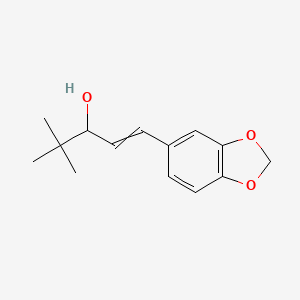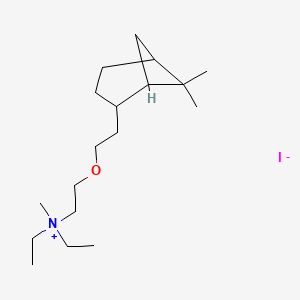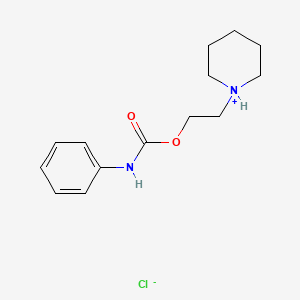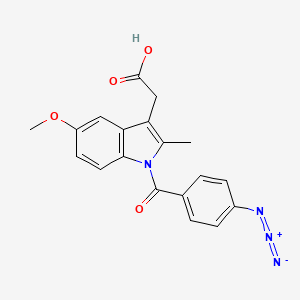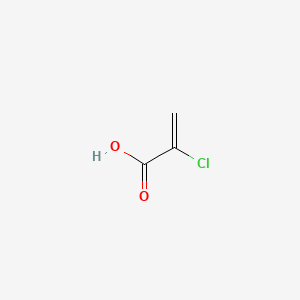
2-Chloroacrylic acid
Vue d'ensemble
Description
2-Chloroacrylic acid (2-CA) is an organic compound with the chemical formula CH2ClCOOH. It is a colorless, highly reactive liquid with a pungent odor, and is used as a building block in the synthesis of many compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial products. 2-CA is a versatile reagent with a wide range of applications in the laboratory, including the synthesis of a variety of compounds, the purification of organic compounds, and the determination of chiral compounds.
Applications De Recherche Scientifique
1. Crystal Engineering and Structural Characterization
2-Chloroacrylic acid demonstrates interesting properties in crystal engineering. A study by Oruganti et al. (2017) focused on the molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic Acid (2c4n), which is closely related to this compound. They found that halogen bonds play a vital role in the crystal stabilization of these molecular adducts, highlighting the significance of halogen bonds in the presence of strong hydrogen bonds (Oruganti et al., 2017).
2. Photo-Isomerization Studies
Zheng et al. (2007) explored the single-crystal-to-single-crystal E-->Z and Z-->E photo-isomerizations of 3-chloroacrylic acid within the nanocavities of a supramolecular framework. This study provides insights into the photochemical properties and potential applications of chloroacrylic acids in supramolecular chemistry (Zheng et al., 2007).
3. Environmental Degradation Studies
Winarno and Getoff (2002) conducted studies on the degradation of 2-Chloroaniline, which is structurally related to this compound, in water. They explored degradation methods like ozonation and photolysis in the presence of ozone, providing valuable information on environmental remediation techniques for chlorinated compounds (Winarno & Getoff, 2002).
4. Chemical Synthesis and Catalysis
Khachatryan et al. (2003) investigated the reaction of Haloacrylic Acids, including α-Chloroacrylic acid, with phosphorus nucleophiles. This study contributes to the understanding of chemical reactions involving chloroacrylic acids, which can be valuable in synthetic chemistry and catalysis (Khachatryan et al., 2003).
5. Enzymatic and Microbial Degradation
Kurata et al. (2004) discovered a novel enzyme in Burkholderia sp. WS that catalyzes the asymmetric reduction of this compound to (S)-2-chloropropionic acid, highlighting the biological applications and potential biotechnological uses of this compound in producing specific compounds (Kurata et al., 2004).
6. Industrial and Chemical Applications
Liang Zhou (2006) reviewed the resolution of 2-chloropropionic acid and ester, which are related to this compound. The study provides insights into the industrial applications of these compounds in producing various chemicals, including pesticides and dyestuffs (Zhou Liang, 2006).
Safety and Hazards
2-Chloroacrylic acid causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Mécanisme D'action
Target of Action
2-Chloroacrylic acid, also known as α-Chloroacrylic acid , is a chlorocarboxylic acid
Mode of Action
As a carboxylic acid, it can donate a proton (H+) and act as a Bronsted acid . This property allows it to participate in various chemical reactions, potentially influencing biological processes.
Biochemical Pathways
This compound is identified as the conjugate base of 2-chloroacrylate . It’s known to play a role as a nitric oxide synthase activator . Nitric oxide synthase is an enzyme that produces nitric oxide, a critical cellular signaling molecule involved in many physiological and pathological processes.
Result of Action
As a nitric oxide synthase activator , it could potentially influence processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, as a carboxylic acid, its ionization state and, consequently, its reactivity can be influenced by pH .
Analyse Biochimique
Biochemical Properties
2-Chloroacrylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2-haloacrylate reductase, which catalyzes the reduction of this compound to 2-chloropropionic acid . This interaction is crucial for the detoxification of halogenated compounds in certain microorganisms. Additionally, this compound can act as a substrate for other enzymes involved in metabolic pathways, influencing the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes and stress responses . Moreover, it can affect cellular metabolism by acting as a metabolic intermediate, thereby influencing the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, the binding of this compound to 2-haloacrylate reductase results in the reduction of the compound, which is a key step in its detoxification . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress and cellular damage . It is important to determine the threshold levels at which these effects occur to ensure safe usage in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the detoxification of halogenated compounds. It is metabolized by enzymes such as 2-haloacrylate reductase, which converts it to 2-chloropropionic acid . This conversion is a key step in the detoxification process, allowing the compound to be further metabolized and excreted from the body. Additionally, this compound can influence the levels of other metabolites by acting as an intermediate in various biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and metabolism.
Propriétés
IUPAC Name |
2-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBMYHIYNGYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29010-02-4 | |
| Record name | 2-Propenoic acid, 2-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29010-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060514 | |
| Record name | 2-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
598-79-8 | |
| Record name | 2-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6B9YWM4XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







